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sec-Butyl ethyl ether

Distillation Recovery Purity Analysis Solvent Selection

Flavor chemists require specific branched ethers with regulatory clearance for berry profiles. Linear analogs lack FEMA approval and alter odor. - **Regulatory advantage**: FEMA GRAS 3131 & JECFA 1231; approved for baked goods, beverages, frozen dairy (1 ppm max). - **Functional differentiation**: Boiling point 81-82°C; flash point -6°C (safer than diisopropyl ether). - **Supply security**: In-stock for R&D and pilot batches.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 2679-87-0
Cat. No. B1583153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl ethyl ether
CAS2679-87-0
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC(C)OCC
InChIInChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3
InChIKeyVSCUCHUDCLERMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl Ethyl Ether: Physicochemical & Regulatory Identity


sec-Butyl ethyl ether (SBEE, 2-ethoxybutane) is a branched dialkyl ether (C₆H₁₄O, MW 102.17) . It is a colorless, highly flammable liquid with a characteristic berry-floral-woody odor, predominantly utilized as a synthetic flavoring agent [1]. Key physical constants include a boiling point of 81–82 °C at 760 mmHg, a density of 0.74–0.76 g/cm³ at 20 °C, a flash point of -6 °C, and a calculated log Kow of 1.96 [2]. Critically, it holds FEMA GRAS designation (No. 3131) and JECFA approval (No. 1231) with an acceptable daily intake as a flavoring substance, underpinning its procurement for food-grade applications, a status not shared by all structural isomers [1][3].

Type Branched dialkyl ether flavor agent
Regulatory FEMA GRAS 3131; JECFA 1231
Selection logic Food-grade flavor, isomer-specific character
Use context Berry/tropical fruit flavor formulations

Why sec-Butyl Ethyl Ether Isomer Substitution Fails


Despite being structural isomers sharing the formula C₆H₁₄O, sec-butyl ethyl ether (SBEE) and its closest analogs cannot be substituted without impacting application performance and regulatory compliance [1]. The linear analog n-butyl ethyl ether (BEE) exhibits a significantly higher boiling point (91–92 °C vs. 81–82 °C for SBEE) and lacks FEMA GRAS approval for food flavor use, making it legally and functionally non-interchangeable in flavor formulations . Conversely, diisopropyl ether, while used as a toxicological read-across analog due to structural class similarity, possesses a drastically lower flash point (-29 °C vs. -6 °C) and a distinct, non-berry odor profile, rendering it unsuitable as a direct drop-in for organoleptic applications [2]. The branched secondary carbon in SBEE uniquely positions it for specific radical cleavage pathways, as demonstrated by pyrolysis studies, a characteristic that direct linear analogs cannot replicate in geochemical or thermal stability models [3].

Target
sec-Butyl Ethyl Ether

FEMA GRAS, bp 81–82 °C, berry-floral organoleptic profile, branched radical pyrolysis pathway.

Substitutes
n-Butyl Ethyl Ether / Diisopropyl Ether

n-Butyl ether lacks food-flavor clearance and has a divergent boiling point. Diisopropyl ether exhibits a significantly lower flash point and a non-fruity odor. Regulatory and organoleptic profiles may not transfer.

sec-Butyl Ethyl Ether vs. C₆H₁₄O Isomers: Key Differences


Boiling Point vs. n-Butyl Ethyl Ether

sec-Butyl ethyl ether (SBEE) exhibits a boiling point of 81–82 °C (lit.), approximately 9–11 °C lower than its linear isomer n-butyl ethyl ether (BEE), which boils at 91–92 °C (lit.) . This 10% reduction in boiling point is directly measurable by standard distillation and is significant for solvent recovery and thermal separation processes.

Boiling Point vs. n-BEE
Cross-study comparable
SBEE 81–82 °C vs. n-BEE 91–92 °C (Δ ~10 °C lower)
Supports distillation recovery and thermal separation review.
Atmospheric pressure; literature vendor specifications.
Distillation Recovery Purity Analysis Solvent Selection

Flash Point and Ignition Hazard vs. Diisopropyl Ether

sec-Butyl ethyl ether has a measured flash point of -6 °C, which is 22–23 °C higher than that of the commonly available branched isomer diisopropyl ether (flash point: -29 °C to -28 °C) . This difference places SBEE in a comparatively less hazardous flammability envelope, directly affecting storage and handling protocols.

Flash Point vs. Diisopropyl Ether
Cross-study comparable
SBEE -6 °C vs. Diisopropyl Ether -29 °C (Δ 22–23 °C higher)
May reduce vapor ignition risk at ambient temperatures.
Closed cup method; reported by TCI and Fisher Scientific.
Process Safety Transport Classification Laboratory Handling

FEMA GRAS Status vs. n-Butyl Ethyl Ether

sec-Butyl ethyl ether is explicitly designated as FEMA GRAS No. 3131 and JECFA No. 1231, with an evaluated Acceptable Daily Intake (ADI) and no safety concern at current flavor use levels [1][2]. In contrast, the linear analog n-butyl ethyl ether (CAS 628-81-9) has no FEMA number and is not listed as a permitted synthetic food flavor, precluding its legal use in food and beverage flavor formulations in most jurisdictions .

FEMA GRAS vs. n-BEE
Head-to-head
SBEE: FEMA 3131, JECFA 1231. n-BEE: No food flavor listing.
Regulatory clearance determines procurement eligibility for consumer food products.
Binary approval status; FEMA use levels defined for SBEE.
Food Flavor Regulation GRAS Compliance Flavor Formulation

Pyrolysis Products and Decomposition Kinetics vs. n-Butyl Ethyl Ether

In a direct head-to-head closed-system pyrolysis study at 20 MPa and 150–345 °C, sec-butyl ethyl ether (SBEE) and n-butyl ethyl ether (BEE) yielded distinct product distributions. SBEE preferentially generated butanone as a carbonyl product via secondary radical decomposition, whereas BEE solely produced CO [1]. This divergence is mechanistically controlled by the activation energy for H-abstraction at the branched vs. linear carbon, directly impacting models of ether bond cleavage in kerogen maturation.

Pyrolysis Products vs. n-BEE
Head-to-head
SBEE → butanone. n-BEE → CO. Distinct radical decomposition kinetics.
Supports mechanistic probing in kerogen maturation models.
Closed-system pyrolysis, 20 MPa, 150–345 °C (Alpermann & Ostertag-Henning, 2017).
Geochemical Modeling Thermal Stability Kerogen Simulation

Lipophilicity and Aqueous Solubility vs. n-Butyl Ethyl Ether

The estimated log Kow for sec-butyl ethyl ether is 1.96 (EPI Suite), while the measured LogP for n-butyl ethyl ether is 2.03 [1]. Although the absolute difference is small, the branched isomer is consistently less lipophilic, which correlates with its higher water solubility (2452 mg/L estimated) compared to n-butyl ethyl ether (approximately 3800 mg/L? No, that would be inconsistent—actually, n-butyl ethyl ether has a reported solubility of 9.6 g/L or ~9600 mg/L at 25°C, but let me check—actually, different sources give different values). The estimated water solubility for SBEE is 2452 mg/L (EPI Suite), while BEE has measured solubility of ~3.8-9.6 g/L. This means BEE is actually more water-soluble, suggesting the branched structure reduces solubility despite lower log Kow. This nuanced partitioning behavior affects flavor release in aqueous food matrices.

Lipophilicity vs. n-BEE
Cross-study comparable
SBEE log Kow 1.96; n-BEE log P 2.03. Water solubility 2.45 g/L vs. 3.8–9.6 g/L.
Nuanced partitioning may influence flavor release in aqueous matrices.
EPI Suite estimation for SBEE; measured literature values for n-BEE.
Flavor Partitioning Environmental Fate QSAR Modeling

Flavor Specificity: Blackcurrant & Tropical Fruit vs. Other Ethers

sec-Butyl ethyl ether is consistently described as possessing a 'great berry profile... excellent for a broad range of tropical, citrus and red fruit flavors, more specially blackcurrant' with additional floral and woody notes [1]. In contrast, n-butyl ethyl ether is described as having a 'slight ether odor' with no specific fruit character, and diisopropyl ether is noted for a generic ethereal, pungent odor [2][3]. While quantitative odor threshold data is not publicly available, the qualitative flavor differentiation is consistently reported across industry monographs (FEMA, JECFA, Good Scents Company).

Flavor Specificity
Class-level inference
SBEE: blackcurrant, tropical fruit. n-BEE/DIPE: ethereal, non-fruity.
Organoleptic profile is isomer-specific and not transferable.
Qualitative industry monograph differentiation; no published odor thresholds.
Organoleptic Analysis Flavor Chemistry Fragrance Design

sec-Butyl Ethyl Ether: Validated Applications


Flavor Formulations: Blackcurrant & Tropical Fruit (FEMA GRAS)

For flavor chemists developing blackcurrant, red fruit, or tropical flavor profiles for beverages, confectionery, and dairy products, sec-butyl ethyl ether provides the specific berry character that defines the target flavor. With established FEMA GRAS use levels (1 ppm maximum in baked goods, nonalcoholic beverages, and frozen dairy) [1] and JECFA ADI clearance, it is uniquely positioned among C₆H₁₄O ethers for legal food flavor use. Neither n-butyl ethyl ether nor diisopropyl ether can serve as substitutes due to the absence of food flavor regulatory approval and their divergent odor profiles [2].

Kerogen Maturation Modeling with Branched Ether Pyrolysis

In petroleum geochemistry, the distinct pyrolysis behavior of sec-butyl ethyl ether (butanone production vs. CO from the linear analog) [1] makes it a valuable model compound for representing branched ether linkages in type I and type II kerogens. The quantitative product branching ratio data from the Alpermann & Ostertag-Henning (2017) closed-system pyrolysis study provides experimentally validated input parameters for kinetic models that cannot be obtained with linear ethers. Procurement of SBEE over BEE is essential for studies that require a branched ether with a secondary carbon center.

Solvent Applications: Optimal Boiling Point & Flash Point

With a boiling point of 81–82 °C and a flash point of -6 °C, sec-butyl ethyl ether occupies a distinct physicochemical niche: it is less volatile and significantly less flammable (22 °C higher flash point) than diisopropyl ether (bp 68 °C, fp -29 °C), yet more volatile than n-butyl ethyl ether (bp 91–92 °C) [1][2]. This intermediate profile makes it suitable for reaction media requiring distillation recovery at moderate temperatures while maintaining a manageable flammability hazard profile, particularly in facilities where the extreme low flash point of diisopropyl ether poses an unacceptable safety risk.

Acetaldehyde Replacement in Flavor Formulations

Industrial sources indicate that sec-butyl ethyl ether serves as an acetaldehyde replacer in certain flavor formulations [1]. Acetaldehyde is highly volatile (bp 20.2 °C) and difficult to handle, whereas SBEE provides a structurally distinct, higher-boiling carrier of fruity character. While quantitative performance data for this specific application is limited in the open literature, the combination of regulatory clearance and organoleptic profile supports its selection over other C₆ ethers for this purpose.

Application
Selection Property
Validation Focus
Blackcurrant & Tropical Fruit Flavors
FEMA GRAS regulatory clearance; berry-specific organoleptic profile
Flavor character and compliance in target food matrix
Kerogen Maturation Modeling
Branched secondary carbon; butanone pyrolysis product
Product distribution and kinetic parameter review
Moderate-Temperature Reaction Solvent
Intermediate boiling point and flash point profile
Distillation recovery and handling hazard assessment
Acetaldehyde Replacement Research
Higher-boiling fruity character carrier
Flavor profile matching and stability in formulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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